molecular formula C18H21FN2O2 B2925337 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea CAS No. 1797184-51-0

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea

Cat. No.: B2925337
CAS No.: 1797184-51-0
M. Wt: 316.376
InChI Key: LIDKNTIIWNGJTC-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and an o-tolyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde, 2-methoxypropylamine, and o-tolyl isocyanate.

    Reaction Conditions: The reaction between 2-fluorobenzaldehyde and 2-methoxypropylamine is carried out under controlled conditions to form an intermediate Schiff base. This intermediate is then reacted with o-tolyl isocyanate to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. For example, halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, making it a candidate for further investigation.

    Industry: In industrial applications, the compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique properties contribute to the performance and functionality of these products.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(p-tolyl)urea: This compound differs by the position of the methyl group on the tolyl ring. The change in position can affect the compound’s chemical properties and reactivity.

    1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(m-tolyl)urea: Similar to the previous compound, this one has the methyl group in the meta position. The position of the substituent can influence the compound’s biological activity and interactions.

    1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(phenyl)urea: This compound lacks the methyl group on the phenyl ring, which can result in different chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-8-4-7-11-16(13)21-17(22)20-12-18(2,23-3)14-9-5-6-10-15(14)19/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDKNTIIWNGJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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